11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole
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Overview
Description
11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole is a complex organic compound that belongs to the class of fused-ring carbazole derivatives. These compounds are known for their unique electronic and photophysical properties, making them valuable in various scientific and industrial applications. The structure of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole consists of a biphenyl group attached to an indolo[2,3-a]carbazole core, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole typically involves multiple steps, including the formation of the indolo[2,3-a]carbazole core and the subsequent attachment of the biphenyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound’s large π-conjugated system allows it to participate in electron transfer processes, making it an effective mediator in photophysical and photochemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler structure with similar electronic properties.
Indolocarbazole: Shares the indolo[2,3-a]carbazole core but lacks the biphenyl group.
Benzofurocarbazole: Contains a fused benzofuran ring, offering different electronic properties.
Uniqueness
11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole is unique due to the presence of the biphenyl group, which enhances its stability and reactivity. This structural feature distinguishes it from other carbazole derivatives and contributes to its superior performance in optoelectronic applications .
Properties
IUPAC Name |
12-(3-phenylphenyl)-11H-indolo[2,3-a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-28-16-7-5-14-24(28)26-18-17-25-23-13-4-6-15-27(23)31-29(25)30(26)32/h1-19,31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDSITDVSDFQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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